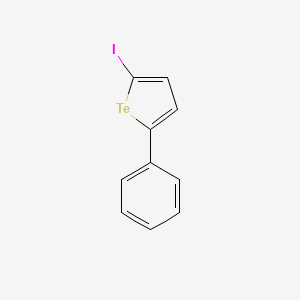
Tellurophene, 2-iodo-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurophene, 2-iodo-5-phenyl-, is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes. The incorporation of tellurium into the aromatic ring imparts unique properties to the compound, making it of interest in various fields of research .
Méthodes De Préparation
The synthesis of tellurophene derivatives, including 2-iodo-5-phenyl-tellurophene, typically involves metal-catalyzed cross-coupling reactions. One common method is the reaction of 2-iodo-5-phenyl-tellurophene with tellurium tetrachloride in the presence of a suitable catalyst . Another approach involves the use of sodium telluride with diacetylene in methanol at low temperatures
Analyse Des Réactions Chimiques
Tellurophene, 2-iodo-5-phenyl-, undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the Sonogashira coupling reaction to form ethynylene-linked bistellurophenes.
Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and various catalysts like palladium and platinum compounds. Major products formed from these reactions include telluroketones and ethynylene-linked bistellurophenes .
Applications De Recherche Scientifique
Tellurophene, 2-iodo-5-phenyl-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of tellurophene, 2-iodo-5-phenyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s strong polarizability and ability to form stable bonds with carbon make it a key player in the compound’s reactivity. The pathways involved in its reactions often include metal-catalyzed processes, where the tellurium atom interacts with the catalyst to facilitate bond formation or cleavage .
Comparaison Avec Des Composés Similaires
Tellurophene, 2-iodo-5-phenyl-, can be compared with other similar compounds such as thiophene, selenophene, and furan. The uniqueness of tellurophene lies in its tellurium atom, which imparts different electronic properties compared to sulfur in thiophene or selenium in selenophene. The order of decreasing aromaticity among these compounds is: benzene > thiophene > selenophene > tellurophene > furan .
Similar compounds include:
Thiophene: A sulfur-containing analogue with higher aromaticity.
Selenophene: A selenium-containing analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen-containing analogue with lower aromaticity compared to tellurophene.
Propriétés
Numéro CAS |
851761-85-8 |
|---|---|
Formule moléculaire |
C10H7ITe |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
2-iodo-5-phenyltellurophene |
InChI |
InChI=1S/C10H7ITe/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
HQXHRGLBVIGDAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C([Te]2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















